Cas no 898755-15-2 ([2-(azetidin-1-ylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone)
![[2-(azetidin-1-ylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone structure](https://ja.kuujia.com/scimg/cas/898755-15-2x500.png)
[2-(azetidin-1-ylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone 化学的及び物理的性質
名前と識別子
-
- [2-(azetidin-1-ylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone
- CTK5G3968
- AG-H-63759
- 2'-Azetidinomethyl-2-chloro-4-fluorobenzophenone
- 2'-AZETIDIN-1-YLMETHYL-2-CHLORO-4-FLUOROBENZOPHENONE
- {2-[(Azetidin-1-yl)methyl]phenyl}(2-chloro-4-fluorophenyl)methanone
- 898755-15-2
- 1-{[2-(2-CHLORO-4-FLUOROBENZOYL)PHENYL]METHYL}AZETIDINE
- AKOS016020760
- SB51607
- (2-(Azetidin-1-ylmethyl)phenyl)(2-chloro-4-fluorophenyl)methanone
- [2-(1-Azetidinylmethyl)phenyl](2-chloro-4-fluorophenyl)methanone
- DTXSID70643721
-
- MDL: MFCD03842609
- インチ: InChI=1S/C17H15ClFNO/c18-16-10-13(19)6-7-15(16)17(21)14-5-2-1-4-12(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2
- InChIKey: UUPYNPHSMBODOM-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)CN2CCC2)C(=O)C3=C(C=C(C=C3)F)Cl
計算された属性
- 精确分子量: 303.08300
- 同位素质量: 303.0826200Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 374
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 20.3Ų
じっけんとくせい
- PSA: 20.31000
- LogP: 3.85370
[2-(azetidin-1-ylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM284204-1g |
(2-(Azetidin-1-ylmethyl)phenyl)(2-chloro-4-fluorophenyl)methanone |
898755-15-2 | 95% | 1g |
$409 | 2021-06-09 | |
Crysdot LLC | CD11024480-5g |
(2-(Azetidin-1-ylmethyl)phenyl)(2-chloro-4-fluorophenyl)methanone |
898755-15-2 | 95+% | 5g |
$1401 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666293-5g |
(2-(Azetidin-1-ylmethyl)phenyl)(2-chloro-4-fluorophenyl)methanone |
898755-15-2 | 98% | 5g |
¥21976.00 | 2024-04-26 | |
Crysdot LLC | CD11024480-1g |
(2-(Azetidin-1-ylmethyl)phenyl)(2-chloro-4-fluorophenyl)methanone |
898755-15-2 | 95+% | 1g |
$433 | 2024-07-19 | |
Chemenu | CM284204-5g |
(2-(Azetidin-1-ylmethyl)phenyl)(2-chloro-4-fluorophenyl)methanone |
898755-15-2 | 95% | 5g |
$1320 | 2021-06-09 | |
Chemenu | CM284204-1g |
(2-(Azetidin-1-ylmethyl)phenyl)(2-chloro-4-fluorophenyl)methanone |
898755-15-2 | 95% | 1g |
$524 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666293-1g |
(2-(Azetidin-1-ylmethyl)phenyl)(2-chloro-4-fluorophenyl)methanone |
898755-15-2 | 98% | 1g |
¥5896.00 | 2024-04-26 |
[2-(azetidin-1-ylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
[2-(azetidin-1-ylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanoneに関する追加情報
Compound Introduction: [2-(azetidin-1-ylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone and CAS No. 898755-15-2
The compound with the CAS number 898755-15-2 and the systematic name [2-(azetidin-1-ylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery.
The structural composition of this compound is notable for its dual functionality, incorporating both an azetidinylmethyl group and a phenyl ring substituted with chloro and fluoro atoms. This specific arrangement of functional groups makes it a promising candidate for further exploration in the development of novel therapeutic agents. The presence of the azetidin-1-ylmethyl moiety suggests potential interactions with biological targets, while the chloro and fluoro substituents on the phenyl ring enhance its metabolic stability and bioavailability.
In recent years, there has been a growing interest in the development of small-molecule inhibitors that target specific enzymes and receptors involved in various diseases. The compound [2-(azetidin-1-ylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone has been investigated for its potential as an inhibitor of kinases, which are critical enzymes in many signaling pathways. Kinase inhibitors have shown significant promise in treating cancers, inflammatory diseases, and other disorders. The unique structural features of this compound make it an attractive scaffold for designing more effective kinase inhibitors.
One of the most compelling aspects of this compound is its ability to modulate protein-protein interactions. The azetidinylmethyl group can serve as a hinge-binding motif, allowing the molecule to interact with specific pockets on target proteins. This interaction can lead to the inhibition or activation of downstream signaling pathways, depending on the intended therapeutic outcome. The chloro and fluoro substituents not only enhance binding affinity but also influence the pharmacokinetic properties of the compound, making it more suitable for oral administration.
Recent studies have demonstrated that derivatives of this compound exhibit potent activity against various kinases, including those overexpressed in cancer cells. For instance, research has shown that modifications to the phenyl ring can significantly improve binding affinity to tyrosine kinases such as EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2). These kinases are frequently mutated or overexpressed in tumors, making them attractive targets for anticancer therapy. The ability of [2-(azetidin-1-ylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone to selectively inhibit these kinases without affecting other enzymes has been a key focus of ongoing research.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the complex core structure efficiently. The use of chiral auxiliaries or catalysts has also been explored to achieve enantioselective synthesis, which is crucial for developing enantiopure drugs with optimal pharmacological profiles.
In addition to its potential as an anticancer agent, this compound has shown promise in treating other diseases as well. For example, preclinical studies have indicated that it may have anti-inflammatory properties by inhibiting key inflammatory pathways. The dual functionality of the molecule allows it to interact with multiple targets simultaneously, potentially leading to synergistic therapeutic effects. This multitargeting approach is increasingly recognized as a valuable strategy in drug development, particularly for complex diseases that involve multiple pathological mechanisms.
The pharmacokinetic profile of [2-(azetidin-1-ylmethyl)phenyl]-(2-chloro-4-fluorophenyl)methanone has been thoroughly evaluated in vitro and in vivo. Studies have shown that it exhibits good oral bioavailability and moderate metabolic stability, suggesting its feasibility for clinical translation. However, further optimization is needed to improve its solubility and reduce potential side effects. Computational methods such as molecular docking and pharmacokinetic modeling have been utilized to predict and optimize these properties before moving into clinical trials.
The future direction of research on this compound includes exploring its mechanism of action at a molecular level. Understanding how it interacts with biological targets and modulates cellular processes will provide valuable insights into its therapeutic potential. Additionally, efforts are being made to develop novel derivatives with improved efficacy and safety profiles through structure-activity relationship (SAR) studies. These studies involve systematic modification of specific functional groups within the molecule to assess their impact on biological activity.
The development of new drugs is a complex process that requires collaboration among chemists, biologists, pharmacologists, and clinicians. The compound CAS No. 898755-15-2, with its unique structural features and promising biological activity, represents an important step forward in this endeavor. As research continues to uncover new therapeutic applications for this molecule, it holds great potential for improving patient outcomes across various diseases.
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